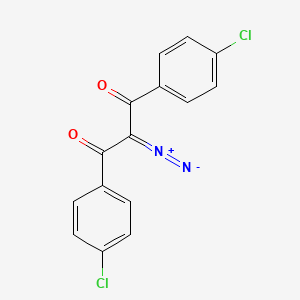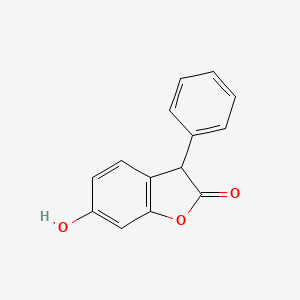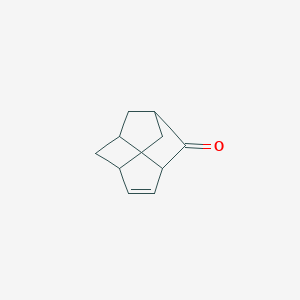
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- is a chemical compound with the molecular formula C10H12O . It is known for its unique structure, which includes multiple rings and a ketone group. This compound is also referred to by its synonyms, such as 2-protoadamantanenone .
Preparation Methods
The synthesis of 2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- involves several steps. One common method includes the reaction of 10-Protoadamantenol with specific reagents under controlled conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential pharmacological properties. Industrially, it can be used in the production of various materials and chemicals. The unique structure of 2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- makes it a valuable compound for research and development in multiple fields.
Mechanism of Action
The mechanism of action of 2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- involves its interaction with molecular targets and pathways within biological systems . The ketone group in its structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- can be compared with other similar compounds such as 2,5-Methano-2H-indeno[1,2-b]oxirene and 1,2,4-Methano-1H-indene These compounds share structural similarities but differ in their functional groups and specific chemical properties
Properties
CAS No. |
28673-75-8 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
tricyclo[4.3.1.03,8]dec-4-en-2-one |
InChI |
InChI=1S/C10H12O/c11-10-8-4-6-1-2-9(10)7(3-6)5-8/h1-2,6-9H,3-5H2 |
InChI Key |
IHFFOJGBCFXHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C(C3=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


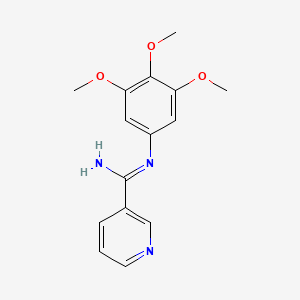

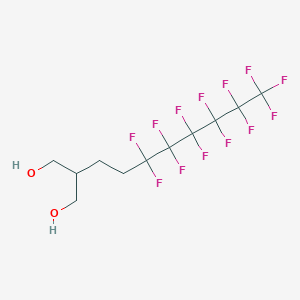
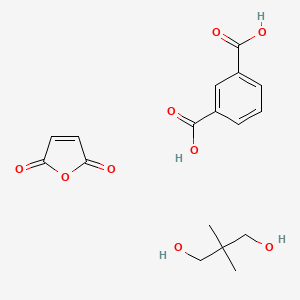
![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
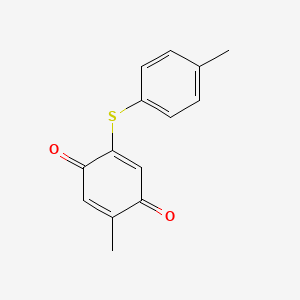
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)

